molecular formula C25H15ClN2O5 B3007253 N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888442-79-3

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3007253
CAS No.: 888442-79-3
M. Wt: 458.85
InChI Key: BRMTZIHBRAFSAB-UHFFFAOYSA-N
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Description

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 888442-79-3) is a synthetic organic compound with a molecular formula of C 25 H 15 ClN 2 O 5 and a molecular weight of 458.8 g/mol . This complex molecule is built on a hybrid scaffold incorporating both benzofuran and coumarin (2H-chromene-2-one) moieties, which are privileged structures in medicinal chemistry known for conferring a wide range of biological activities . The structural features of this compound suggest significant potential for exploration in biochemical research. The coumarin core is a well-documented pharmacophore in scientific literature, with derivatives demonstrating notable anticancer properties in vitro studies against various human cancer cell lines . Furthermore, the presence of the carboxamide linkage to a 3-chlorophenyl ring provides a rigid, functionalized structure that may be of interest in the design and synthesis of novel enzyme inhibitors or receptor modulators. Researchers can leverage this compound as a key chemical intermediate or as a lead scaffold in drug discovery programs, particularly in the development of new oncological therapeutics. Its high molecular complexity also makes it a candidate for materials science applications. This product is intended for research use by qualified laboratory professionals only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClN2O5/c26-15-7-5-8-16(13-15)27-24(30)22-21(17-9-2-4-11-20(17)32-22)28-23(29)18-12-14-6-1-3-10-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMTZIHBRAFSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.

    Coupling with Chromene Ring: The chromene ring is then coupled with the benzofuran derivative through a condensation reaction, often facilitated by catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride, boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
  • N-{2-[(3-Chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran ring, a chromene ring, and a chlorophenyl group, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H15ClN4O3C_{20}H_{15}ClN_{4}O_{3}, and it has a molecular weight of 426.9 g/mol. The presence of the chlorophenyl group is significant for its biological activity, as halogenated phenyl rings often enhance the pharmacological properties of organic compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act through:

  • Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites, thus modulating metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, potentially acting as an agonist or antagonist depending on the target.

These mechanisms suggest that the compound could play a role in regulating processes such as inflammation, apoptosis, and cell proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cells. The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with proteins involved in apoptosis regulation, such as Bcl-2 family proteins. This interaction suggests a potential pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings. For example, it showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.
  • Fungal Inhibition : Additionally, preliminary tests suggest antifungal activity against common pathogenic fungi, which may expand its application in treating infections.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity in A431 and Jurkat cell lines with IC50 values lower than doxorubicin .
Study 2Antimicrobial EfficacyShowed effectiveness against E. coli and S. aureus, suggesting potential for development as an antibiotic.
Study 3Mechanistic StudyIdentified interactions with Bcl-2 proteins indicating a pathway for apoptosis induction in cancer cells .

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